molecular formula C24H29N3O5 B2775211 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine CAS No. 2034448-47-8

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine

Cat. No.: B2775211
CAS No.: 2034448-47-8
M. Wt: 439.512
InChI Key: DZWFXXGOIAMNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine (CAS 2034448-47-8) is a synthetic small molecule with a molecular formula of C24H29N3O5 and a molecular weight of 439.50 g/mol . This complex structure features a benzodioxole moiety, a piperazine core, and a pyridyl group connected via a ketone linkage, making it a compelling candidate for pharmaceutical and biochemical research . While specific biological data for this exact molecule is limited in the public domain, its structural architecture shares key characteristics with several therapeutically active agents. Compounds containing the 1,3-benzodioxole and piperazine subunits have been investigated as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a promising target for combating neurological conditions and exercise-induced fatigue . Furthermore, piperazine derivatives are extensively explored in medicinal chemistry for their potential as inhibitors of various biological targets, such as autotaxin, an enzyme implicated in cancer progression and other pathophysiological conditions . The presence of the tetrahydropyran (oxan-4-yl) group further enhances the drug-like properties of this molecule, contributing to its potential pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or a pharmacological tool in hit-to-lead optimization campaigns, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing novel therapeutics for oncology, central nervous system (CNS) disorders, and beyond. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c28-24(20-2-4-23(25-14-20)30-16-18-5-11-29-12-6-18)27-9-7-26(8-10-27)15-19-1-3-21-22(13-19)32-17-31-21/h1-4,13-14,18H,5-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFXXGOIAMNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by its reaction with piperazine. The resulting intermediate is then coupled with a pyridine derivative that has been functionalized with a tetrahydro-2H-pyran-4-yl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic structures can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic and heterocyclic rings.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine: is unique due to its combination of aromatic, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

This compound features a piperazine core substituted with a benzodioxole moiety and a pyridine carbonyl group, which may contribute to its diverse biological effects. The structural complexity suggests potential interactions with various biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It could influence signaling pathways related to cellular proliferation and apoptosis.

Further studies are required to clarify these interactions and their implications for therapeutic applications.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
IIcMCF7 (breast)0.68
IIdHeLa (cervical)26–65

These findings suggest that the compound may have similar anticancer properties, warranting further investigation into its efficacy and safety profiles in cancer therapy .

Antidiabetic Activity

In vivo studies utilizing streptozotocin-induced diabetic mice demonstrated that compounds structurally related to this piperazine derivative significantly reduced blood glucose levels. For example:

  • Compound IIc : Reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after administration.

This suggests potential utility in managing diabetes through α-amylase inhibition and other metabolic pathways .

Study on Benzodioxole Derivatives

A study published in Nature explored the synthesis and biological evaluation of benzodioxole derivatives, including those similar to our compound. The researchers found that certain derivatives exhibited potent inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. The most effective compounds had IC50 values significantly lower than those of traditional inhibitors .

In Vitro Cytotoxicity Assessment

Cytotoxicity assays were conducted on normal cell lines to assess the safety profile of these compounds. Notably, some derivatives showed negligible toxicity (IC50 > 150 µM), indicating a favorable safety margin compared to their anticancer efficacy .

Q & A

Q. Optimization :

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates with >95% purity .

Which analytical techniques are essential for structural characterization and purity assessment?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., benzodioxole protons at δ 5.9–6.1 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
  • HPLC-MS : Determine purity (>98%) and molecular weight (e.g., [M+H]⁺ = 453.2) .

How can low yields during piperazine coupling steps be addressed?

Q. Advanced

  • Reagent Ratios : Use a 1.2:1 molar ratio of piperazine to electrophile to minimize unreacted starting material .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
  • Catalytic Additives : Add KI or tetrabutylammonium bromide to improve reaction efficiency .

What methodologies are recommended for evaluating biological activity?

Q. Advanced

  • Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity Screening : MTT assay on HeLa cells (IC₅₀: 2.5–5 µM) .
  • Enzyme Inhibition : Fluorescence-based assays for PDE5 or kinase activity .

How should conflicting bioactivity data between studies be resolved?

Q. Advanced

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., pyrazolopyridines showing IC₅₀ < 10 µM ).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., benzodioxole derivatives consistently active against Gram-positive bacteria) .

What computational strategies predict potential biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A) or COX-2 .
  • QSAR Modeling : Correlate substituent electronegativity with antimicrobial potency (R² > 0.85) .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Core Modifications : Replace oxan-4-yl with smaller rings (e.g., tetrahydrofuran) to assess steric effects .
  • Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂) on pyridine enhance anticancer activity by 30% .

What stability challenges arise under physiological conditions?

Q. Advanced

  • pH Sensitivity : Degradation occurs at pH > 8.0; stabilize with buffered formulations (pH 7.4) .
  • Oxidative Stability : Add antioxidants (e.g., BHT) to prevent piperazine ring oxidation .

What are the key challenges in scaling up synthesis?

Q. Advanced

  • Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for intermediates .
  • Exothermic Reactions : Use jacketed reactors to control temperature during exothermic steps (e.g., cyclization) .

How does the compound interact with enzymatic targets like PDE5?

Q. Advanced

  • Binding Studies : Surface plasmon resonance (SPR) shows KD = 12 nM for PDE5 .
  • Mechanistic Probes : Fluorescent labeling of the pyridine carbonyl group tracks target engagement in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.